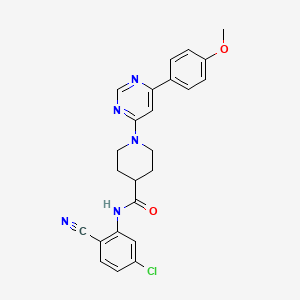
5-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C15H21N5O3 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as the compound , can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. The type of reaction and the products formed depend on the conditions and the reagents used .Aplicaciones Científicas De Investigación
Herbicide Efficacy and Modes of Action
Research on related pyridazinone compounds, including those with dimethylamino groups, has shown that they can effectively inhibit photosynthesis in plants, contributing to their phytotoxicity. These compounds, including 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, demonstrate a mechanism of action that involves resistance to metabolic detoxication in plants and interference with chloroplast development. This dual-action makes them significantly more effective than other compounds with similar structures but without the dimethylamino substitution (Hilton et al., 1969).
Synthesis and Chemical Transformations
The chemical framework of pyridazinones and related compounds allows for various synthetic modifications, creating a broad range of derivatives with potential biological activities. Studies have detailed the synthesis of new pyridazin-6-ones and related structures, highlighting the versatility of this chemical scaffold in generating compounds with diverse properties (Sayed et al., 2002). Another study focused on the transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic compounds, demonstrating the chemical flexibility of these structures (Kolar et al., 1996).
Antioxidant Properties and Biological Activities
Research into pyridine derivatives, including those related to the specified compound, has revealed interesting antioxidant properties. For example, 6-substituted-2,4-dimethyl-3-pyridinols were synthesized and found to have significant antioxidant capabilities, suggesting potential applications in protecting against oxidative stress (Wijtmans et al., 2004). These findings indicate that modifications to the pyridine core, such as those involving dimethylamino groups, could lead to compounds with valuable biological activities.
Antimicrobial Activity
Further exploration into pyridazine derivatives, including those with sulfonamido moieties, has shown promising antimicrobial activity. This suggests that the structural features of these compounds, which may include dimethylamino substitutions, contribute to their ability to inhibit the growth of various microorganisms (Al-Kamali & Al-Hazmi, 2014).
Direcciones Futuras
The pyrrolidine scaffold, as found in this compound, is widely used in drug discovery due to its versatility and the diverse biological activities of its derivatives . Future research could explore new synthetic strategies and potential therapeutic applications for this compound and similar pyrrolidine derivatives.
Propiedades
IUPAC Name |
5-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-19(2)12-4-6-14(18-17-12)23-10-7-8-20(9-10)15(22)11-3-5-13(21)16-11/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHMYLYSSAJXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
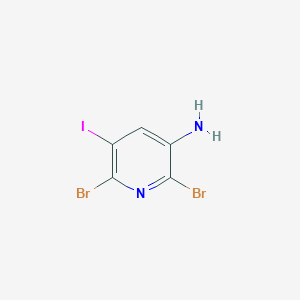
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)
![3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2439774.png)
![2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B2439775.png)
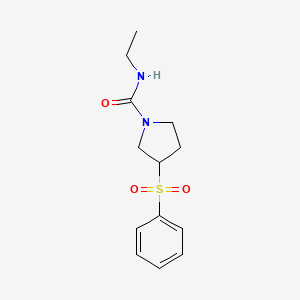
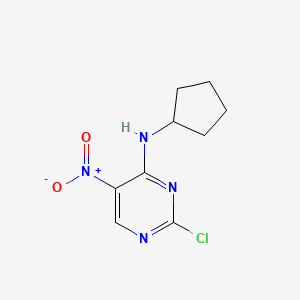
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)
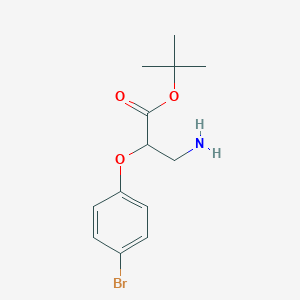
![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)
![3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439786.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)
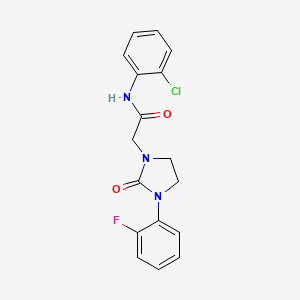
![3-(Thiophen-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2439792.png)
